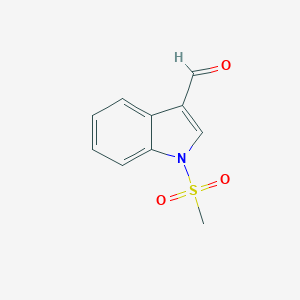
1-Mesyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
1-Mesyl-1H-indole-3-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
1-Mesyl-1H-indole-3-carbaldehyde serves as a crucial intermediate in various synthetic pathways, particularly in the creation of biologically active compounds. Its reactivity allows for the formation of diverse derivatives through several chemical reactions.
1.1. Synthesis of Indole Derivatives
The compound is utilized in the synthesis of various indole derivatives, which are important in medicinal chemistry. For instance, it can be reacted with different nucleophiles to form substituted indoles through nucleophilic substitution reactions. This has implications for developing new pharmaceuticals that target various diseases.
1.2. Formation of Heterocycles
The compound is also employed as a precursor for synthesizing heterocyclic compounds. Heterocycles are critical in drug discovery, and this compound's ability to undergo C–C and C–N coupling reactions makes it a valuable building block for these complex structures .
Research has demonstrated that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties.
2.1. Anticancer Properties
A study investigated the effects of various indole derivatives on cancer cell lines, revealing that certain derivatives possess strong antiproliferative effects against hepatoma cells (FaO). These compounds were found to induce apoptosis by activating pro-apoptotic genes, showcasing their potential as anticancer agents .
2.2. Antimicrobial Activity
Another area of interest is the antimicrobial activity of indole derivatives synthesized from this compound. Research indicated that these compounds could inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics .
Methodologies
The synthesis of this compound and its derivatives often employs various methodologies:
3.1. Solvent-Free Reactions
Recent studies have highlighted solvent-free methods for synthesizing indole derivatives, which are environmentally friendly and efficient. For example, the direct addition of indole to aldehydes under neat conditions has been successfully demonstrated .
3.2. Microwave-Assisted Reactions
Microwave-assisted synthesis has also been explored for enhancing reaction rates and yields when producing indole derivatives from this compound .
Case Studies
Several case studies illustrate the practical applications and research findings related to this compound:
Propriétés
Numéro CAS |
118481-30-4 |
|---|---|
Formule moléculaire |
C10H9NO3S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
1-methylsulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 |
Clé InChI |
BSRVHFNGDIRMRI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O |
SMILES canonique |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O |
Synonymes |
1-(methylsulfonyl)indole-3-carboxaldehyde |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













